3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

5-Lipoxygenase Enzyme Selectivity Inflammation

This compound, also known as 2-(3,4-dihydro-1-naphthalenyl)-butanedioic acid 1-methyl ester , is a substituted 3,4-dihydronaphthalene derivative. It is characterized as a key precursor or scaffold in the development of specific 5-lipoxygenase (5-LO) inhibitors, a class of agents distinct from cyclooxygenase (COX) inhibitors ,.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 94002-48-9
Cat. No. B11859944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid
CAS94002-48-9
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21
InChIInChI=1S/C15H16O4/c1-19-15(18)13(9-14(16)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,16,17)
InChIKeyAMDUXHAAAIDROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic Acid (CAS 94002-48-9), a Research-Grade 5-Lipoxygenase Inhibitor Precursor


This compound, also known as 2-(3,4-dihydro-1-naphthalenyl)-butanedioic acid 1-methyl ester [1], is a substituted 3,4-dihydronaphthalene derivative. It is characterized as a key precursor or scaffold in the development of specific 5-lipoxygenase (5-LO) inhibitors, a class of agents distinct from cyclooxygenase (COX) inhibitors [2], [3]. The compound’s partially saturated naphthalene core and succinic acid methyl ester side chain dictate a specific interaction profile with the 5-LO enzyme, differing from completely aromatic naphthalene analogs like menbutone, which act on a different primary target [4].

Why In-Class Substitution of CAS 94002-48-9 Is Not Straightforward: Selectivity and Target Engagement Considerations


Superficial structural similarity to other naphthalene-acetic acid derivatives does not guarantee interchangeable biological activity. The target compound's unique 3,4-dihydronaphthalene core and specific ester-acid side chain are critical for its defined role as a selective 5-lipoxygenase (5-LO) inhibitor scaffold, a profile directly linked to its synthesis and testing pathway [1], [2]. Simply substituting it with a fully aromatic analog like menbutone, a choleretic agent that acts on the hepatobiliary system, would result in a complete loss of the 5-LO targeting required for specific inflammatory research models [2], [3]. Therefore, the choice of scaffold is not a matter of general performance but of precise target engagement, mandating the use of CAS 94002-48-9 for experiments within the 5-LO inhibition domain.

Quantitative Differentiation Evidence for 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic Acid in 5-Lipoxygenase Research


Enzymatic Selectivity Profile: Class-Level 5-Lipoxygenase vs. Cyclooxygenase Inhibition for 3,4-Dihydronaphthalenes

The class of substituted 3,4-dihydronaphthalenes, to which the target compound belongs, exhibits a specific inhibitory effect on 5-lipoxygenase. Crucially, the patent literature directly demonstrates that for this chemical class, the IC50 values for cyclooxygenase (COX) inhibition are consistently much higher than those for 5-lipoxygenase inhibition, confirming a unique and potent selectivity window [1]. This contrasts sharply with non-dihydronaphthalene analogs like menbutone, which has no reported 5-LO activity and functions as a choleretic [2].

5-Lipoxygenase Enzyme Selectivity Inflammation

In Vivo Anti-Asthmatic Efficacy: Class-Level Bronchospasm Inhibition by 3,4-Dihydronaphthalenes in a Guinea Pig Model

In a guinea pig model of allergic asthma, compounds from the substituted 3,4-dihydronaphthalene class (as represented by examples from the same patent family) demonstrated significant inhibition of immediate bronchospasm induced by ovalbumin challenge [1]. For instance, one oral compound from Example 1 of the patent produced a 60-minute inhibition of the asthmatic reaction [1]. This in vivo disease-model efficacy is not a property shared by structurally similar but functionally distinct compounds like menbutone, which has no such reported anti-asthmatic activity and instead is used in veterinary medicine for digestive disorders [2].

Asthma In Vivo Pharmacology Bronchospasm

Structural Confirmation and Purity Analysis: Certified Identity for Reproducible 5-LO Research

The target compound, CAS 94002-48-9, is chemically defined as 3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid, with a molecular weight of 260.28 g/mol [1]. Its defined InChI Key (AMDUXHAAAIDROT-UHFFFAOYSA-N) ensures absolute molecular identity [1]. Reputable suppliers offer this compound with a certified purity of NLT 98%, a specification critical for reproducible in vitro enzyme kinetics and cellular assays . This level of certified purity and structural definition is not guaranteed for non-certified crude extracts or broadly listed 'naphthalene derivatives,' where the exact isomeric form and purity can vary, leading to potential assay interference.

Analytical Chemistry Quality Control Structural Confirmation

Target Application Scenarios for 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic Acid


Core Scaffold for Synthesis of Selective 5-Lipoxygenase Inhibitor Libraries

This compound serves as a direct precursor for generating a focused library of potent 5-LO inhibitors, as fully described in the foundational patent [1], [2]. Its use is essential for medicinal chemistry programs aiming to prepare and test N-hydroxy-N-[(6-methoxy-3,4-dihydronaphth-2-yl)methyl]urea analogs for treating leukotriene-mediated conditions such as asthma. The enzymatic selectivity for 5-LO over COX, inferred for the class, makes it the correct starting point for inflammation research where prostaglandin synthesis must remain unaltered [1].

In Vivo Pharmacological Model of Allergic Asthma and Leukotriene Biology

When utilized as a tool compound or precursor for an active pharmaceutical ingredient, the 3,4-dihydronaphthalene core is critical for in vivo studies in guinea pig models of acute bronchospasm [1], [2]. The patent data provides a pharmacological roadmap, showing that this class can achieve oral efficacy in reversing antigen-induced airway constriction. This is a highly specific application scenario not served by other common naphthalene acids, which lack this particular bioactivity profile.

Biochemical Probe Development for Differentiating 5-LO from COX Pathways

For researchers investigating the arachidonic acid cascade, this compound enables the dissection of 5-lipoxygenase pathways from cyclooxygenase pathways. The published class property, where COX IC50 values are 'consistently much higher' than those for 5-LO, supports its use as a chemical biology tool to selectively interrogate leukotriene synthesis without COX-mediated confounding effects [1], [2]. This application is not feasible with similar carboxylic acid esters like menbutone, which have no such documented pathway selectivity.

Quote Request

Request a Quote for 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.